(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 3,5,6-trimethylbenzo[d]thiazol-2(3H)-one with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with various molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to specific enzymes involved in the process. For its anticancer activity, the compound induces apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can be compared with other benzo[d]thiazole derivatives such as:
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-hydrazinobenzothiazole: Used as a corrosion inhibitor and exhibits significant biological activities.
1,2,3-triazole derivatives: These compounds also show promising antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-phenyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-11-16-17(12-14(13)2)23-19(21(16)3)20-18(22)10-9-15-7-5-4-6-8-15/h4-12H,1-3H3/b10-9+,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYRYQTGAEHFR-HMNUEBLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C=CC3=CC=CC=C3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)/C=C/C3=CC=CC=C3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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